molecular formula C16H13Cl2NOS B11094152 2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline

2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline

Cat. No.: B11094152
M. Wt: 338.3 g/mol
InChI Key: CLJBNVZGHLXILK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline is a complex organic compound that features a dichloroaniline core with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline typically involves multiple steps. One common approach is to start with 2,4-dichloroaniline, which undergoes a series of reactions to introduce the thietan-3-yloxy and phenylmethylidene groups. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler compound with similar core structure but lacking additional functional groups.

    4-(Thietan-3-yloxy)aniline: Contains the thietan-3-yloxy group but lacks the dichloroaniline core.

Uniqueness

2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H13Cl2NOS

Molecular Weight

338.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-[4-(thietan-3-yloxy)phenyl]methanimine

InChI

InChI=1S/C16H13Cl2NOS/c17-12-3-6-16(15(18)7-12)19-8-11-1-4-13(5-2-11)20-14-9-21-10-14/h1-8,14H,9-10H2

InChI Key

CLJBNVZGHLXILK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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